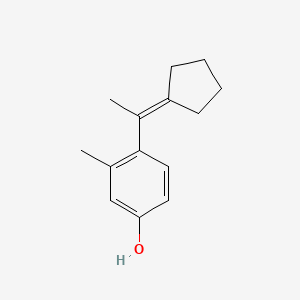![molecular formula C23H19NOSe B14304016 3'-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5'-[1,4,2]oxaselenazole] CAS No. 114263-85-3](/img/structure/B14304016.png)
3'-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5'-[1,4,2]oxaselenazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5’-[1,4,2]oxaselenazole] is a spiro compound characterized by its unique structure, which includes a spiro linkage between a fluorene moiety and an oxaselenazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5’-[1,4,2]oxaselenazole] typically involves the formation of the spiro linkage through a series of organic reactions. One common method involves the dehydrative coupling of (hetero)biaryls and fluorenones, mediated by trifluoromethanesulfonic anhydride (Tf2O). This reaction proceeds under mild conditions and yields the desired spiro compound in good to high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3’-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5’-[1,4,2]oxaselenazole] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3’-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5’-[1,4,2]oxaselenazole] has several scientific research applications, including:
Organic Electronics: The compound is used as a host material in OLEDs due to its high triplet energy and excellent electroluminescence performance.
Photovoltaics: It can be employed as a hole transport layer in perovskite solar cells, contributing to improved device stability and efficiency.
Chemical Sensors: The unique electronic properties of the compound make it suitable for use in chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism by which 3’-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5’-[1,4,2]oxaselenazole] exerts its effects is primarily related to its electronic structure. The spiro linkage creates a rigid, three-dimensional structure that enhances charge transport properties. In OLEDs, the compound acts as a host material, facilitating efficient energy transfer to the emissive dopant molecules. This results in high external quantum efficiency and low efficiency roll-off .
Comparison with Similar Compounds
Similar Compounds
- **3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’,9’-dimethyl-9’H-spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine] (QAF-TRZ)
- **3’-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] (STF-TRZ)
Uniqueness
Compared to these similar compounds, 3’-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5’-[1,4,2]oxaselenazole] offers unique advantages such as enhanced stability and specific electronic properties that make it particularly suitable for use in high-performance optoelectronic devices. Its unique structure allows for better hole transport capability and superior charge recombination efficiency, leading to improved device performance .
Properties
CAS No. |
114263-85-3 |
|---|---|
Molecular Formula |
C23H19NOSe |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
3-(2,4,6-trimethylphenyl)spiro[1,4,2-oxaselenazole-5,9'-fluorene] |
InChI |
InChI=1S/C23H19NOSe/c1-14-12-15(2)21(16(3)13-14)22-24-25-23(26-22)19-10-6-4-8-17(19)18-9-5-7-11-20(18)23/h4-13H,1-3H3 |
InChI Key |
RDBQXTPQOFDEIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC3([Se]2)C4=CC=CC=C4C5=CC=CC=C35)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


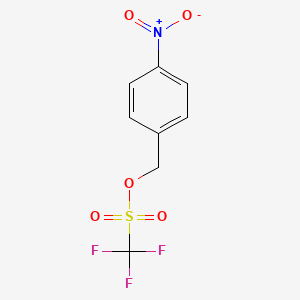
![1-Methylidenespiro[4.5]decan-7-one](/img/structure/B14303938.png)
![4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde](/img/structure/B14303948.png)
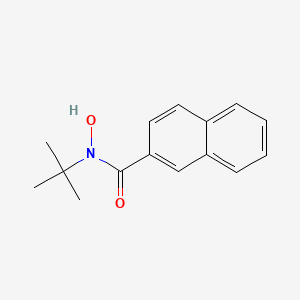
![[4-(4-Methoxybenzene-1-sulfonyl)phenyl]hydrazine](/img/structure/B14303976.png)
![Acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol](/img/structure/B14303988.png)
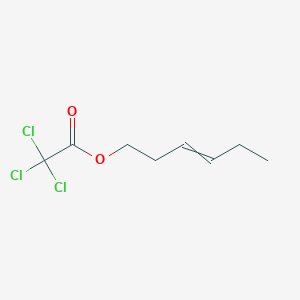
![{2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid](/img/structure/B14304000.png)
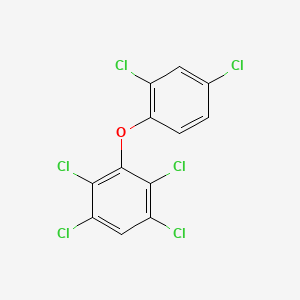
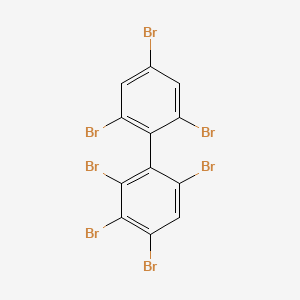
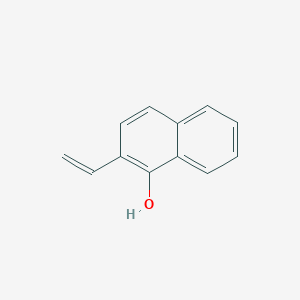
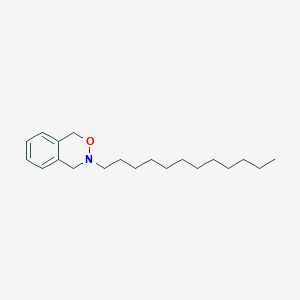
![9-Bromo-1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B14304045.png)
